molecular formula C13H23N5O B254150 6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one

6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one

Cat. No. B254150
M. Wt: 265.35 g/mol
InChI Key: PBNQZRTUZJGGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one, also known as MTAA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MTAA belongs to the class of triazine compounds, which have been found to possess diverse biological activities.

Mechanism of Action

The exact mechanism of action of 6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one is not yet fully understood. However, it has been proposed that 6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one may exert its effects by modulating various signaling pathways involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as DNA topoisomerase II and cyclin-dependent kinases. 6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one has also been found to increase the levels of certain proteins that promote cell survival and growth. In addition, 6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one in lab experiments is its high solubility in water, which makes it easy to administer to cells or animals. Another advantage is its low toxicity, which allows for higher doses to be used without causing harm to the cells or animals. However, one limitation of using 6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one is its relatively low potency compared to other triazine compounds, which may require higher doses to achieve the desired effects.

Future Directions

There are several future directions for the research on 6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one. One potential direction is to further investigate its antitumor activity and its potential use as a chemotherapeutic agent. Another direction is to explore its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the anti-inflammatory properties of 6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one could be further studied for their potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Overall, the research on 6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one has shown promising results and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

The synthesis of 6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with chloroacetonitrile, followed by the reaction with 6-methyl-1,2,4-triazin-3-one. The final product is obtained after purification through column chromatography.

Scientific Research Applications

6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one has been extensively studied for its potential therapeutic applications in various fields of research, such as cancer, neurodegenerative diseases, and inflammation. 6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by preventing the death of neurons in the brain. In addition, 6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one

Molecular Formula

C13H23N5O

Molecular Weight

265.35 g/mol

IUPAC Name

6-methyl-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C13H23N5O/c1-8-10(15-11(19)17-16-8)14-9-6-12(2,3)18-13(4,5)7-9/h9,18H,6-7H2,1-5H3,(H2,14,15,17,19)

InChI Key

PBNQZRTUZJGGKT-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NC2CC(NC(C2)(C)C)(C)C

Canonical SMILES

CC1=NNC(=O)N=C1NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.